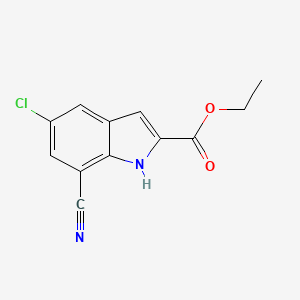

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate

Description

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a substituted indole derivative characterized by a chlorine atom at position 5, a cyano group at position 7, and an ethyl ester moiety at position 2 of the indole scaffold. Indole derivatives are widely studied due to their biological relevance, particularly in drug discovery for their antitumor, antimicrobial, and allosteric modulation properties . Its structural features make it a candidate for structure-activity relationship (SAR) studies, particularly in comparison to other substituted indole-2-carboxylates.

Properties

Molecular Formula |

C12H9ClN2O2 |

|---|---|

Molecular Weight |

248.66 g/mol |

IUPAC Name |

ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate |

InChI |

InChI=1S/C12H9ClN2O2/c1-2-17-12(16)10-5-7-3-9(13)4-8(6-14)11(7)15-10/h3-5,15H,2H2,1H3 |

InChI Key |

BQGHRUCZPNLILA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC2=CC(=CC(=C2N1)C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline, the compound can be synthesized through a series of reactions including nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The indole ring’s electron-rich nature facilitates electrophilic substitution, though the electron-withdrawing chloro and cyano groups deactivate the ring. These groups direct substitution to specific positions based on their electronic effects.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted indole | |

| Bromination | Br₂, FeBr₃ | Bromo-substituted indole |

Nucleophilic Substitution

The chloro group at position 5 is susceptible to nucleophilic displacement under basic conditions. The cyano group may participate in nucleophilic addition if activated.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Substitution | Amines/thiols, NaH | Amino/thio-substituted indole |

Reduction Reactions

The ester group (COOEt) and cyano group (CN) undergo reduction under specific conditions:

-

Ester Reduction : Converts the ester to an alcohol (CH₂OH).

-

Cyanide Reduction : Converts the cyano group to an amine (NH₂) or amide.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Ester Reduction | LiAlH₄, dry ether | Alcohol derivative | |

| Cyano Reduction | LiAlH₄, anhydrous ether | Amine derivative |

Hydrolysis

The ester group undergoes hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺, heat | Indole-2-carboxylic acid | |

| Basic Hydrolysis | NaOH, H₂O | Sodium salt of carboxylic acid |

Condensation Reactions

The cyano group reacts with nucleophiles (e.g., amines, alcohols) to form imines or other heterocycles, enabling the synthesis of complex structures.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Imine Formation | Amine, heat | Iminium salt |

Heck Reactions

While not directly demonstrated for this compound, indole-2-carboxylic acids (and their esters) participate in Heck reactions under electrocatalytic conditions, forming new C-C bonds with alkenes. This suggests potential for analogous transformations.

| Reaction Type | Reagents/Conditions | Products | References |

|---|---|---|---|

| Double Dehydrogenative Heck | Rhodium catalyst, undivided cell | Pyrano[3,4-b]indol-1(9H)-ones |

Key Reactivity Insights

-

Functional Group Interactions : The chloro and cyano groups synergistically influence reactivity. The chloro group directs substitution, while the cyano group enhances electron deficiency in the ring.

-

Stability : The ester group stabilizes the molecule under acidic conditions but hydrolyzes under basic or prolonged acidic conditions.

-

Biological Relevance : These reactions enable structural modifications for exploring therapeutic applications, such as kinase inhibition or antimicrobial activity.

Scientific Research Applications

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The presence of the chloro and cyano groups can influence its binding affinity to enzymes or receptors, thereby modulating biological pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate with structurally related indole derivatives, focusing on substituent patterns, physicochemical properties, synthetic routes, and biological activities.

Table 1: Structural and Functional Comparison of Indole-2-Carboxylate Derivatives

Key Findings

Substituent Effects on Bioactivity: Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate’s cyano group at position 7 may enhance metabolic stability compared to methoxy or methyl substituents in analogues like methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate . Acyl groups at position 3 (e.g., in compounds 7a-7f) were shown to influence allosteric modulation of cannabinoid receptors, suggesting that substituent position critically affects target binding .

Synthetic Accessibility: The ethyl ester at position 2 is a common feature in many derivatives, synthesized via esterification or Friedel-Crafts reactions (e.g., ’s General Procedure A) .

Physicochemical Properties :

- Melting points vary significantly: Indole-5-carboxylic acid melts at 208–210°C, while halogenated derivatives (e.g., 7-chloro-3-methyl analogue) lack reported data, possibly due to higher lipophilicity .

- Crystallographic studies (e.g., methyl 4-benzyloxy-7-methoxy derivative) highlight the role of substituents in packing efficiency and intermolecular interactions .

Safety and Handling :

- Halogenated indoles like 7-chloro-3-methyl-1H-indole-2-carboxylic acid are labeled for R&D use only, with hazards including respiratory irritation . Similar precautions likely apply to the target compound.

Biological Activity

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate belongs to the indole family, characterized by the presence of an indole ring system with specific substituents that enhance its biological properties. The presence of the chloro and cyano groups at positions 5 and 7, respectively, plays a crucial role in modulating its activity.

The biological activity of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer pathways, particularly those related to mutant EGFR and BRAF signaling. Studies indicate that it exhibits antiproliferative activity against cancer cell lines, with GI50 values ranging from 29 nM to 78 nM .

- Receptor Modulation : Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate acts as a modulator of certain receptors involved in stress responses and metabolic processes. Its structural modifications can enhance binding affinity and selectivity towards specific receptor subtypes .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate. For instance:

- Cell Viability Assays : In vitro assays demonstrated that this compound significantly reduces the viability of various cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and melanoma (LOX-IMVI) cells. The IC50 values for these assays ranged from approximately 0.96 µM to 1.12 µM .

Antimicrobial Activity

Research indicates that Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate exhibits antimicrobial properties, making it a candidate for further development in treating infections. Its efficacy against various bacterial strains has been documented, although specific MIC values require further investigation.

Case Studies

Several case studies have explored the therapeutic applications of Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate:

- Study on Antiproliferative Effects : A study conducted on a series of indole derivatives including Ethyl 5-chloro-7-cyano showed promising results in inhibiting cancer cell proliferation through targeted enzyme inhibition mechanisms .

- Evaluation in Animal Models : In vivo studies are needed to assess the safety and efficacy of this compound in animal models, focusing on its pharmacokinetics and potential side effects.

Q & A

Q. What are the established synthetic protocols for Ethyl 5-chloro-7-cyano-1H-indole-2-carboxylate?

The compound is typically synthesized via acylation of ethyl 5-chloro-1H-indole-2-carboxylate. A standard procedure involves reacting the indole derivative with acyl chlorides in anhydrous 1,2-dichloroethane under argon, using aluminum chloride (AlCl₃) as a catalyst. The reaction is refluxed for 2–3 hours, followed by quenching in ice-cold water, acidification, and extraction with ethyl acetate. Purification is achieved via Combiflash chromatography with gradient elution (0–40% ethyl acetate in hexane) .

Q. Which spectroscopic methods are essential for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments.

- 19F NMR : If fluorine-containing intermediates are used.

- Mass spectrometry (FAB-HRMS) : For molecular weight confirmation.

- TLC : To monitor reaction progress (e.g., 25–33% ethyl acetate in hexane) .

Q. What purification strategies are recommended post-synthesis?

Column chromatography with ethyl acetate/hexane gradients (e.g., 0–40% ethyl acetate) is standard. For crystalline products, recrystallization from DMF/acetic acid mixtures can enhance purity. Ensure anhydrous sodium sulfate is used for drying organic extracts to remove residual water .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress byproduct formation during synthesis?

Critical optimizations include:

- Stoichiometry : Maintain a slight excess of acyl chloride (1.15 equiv) to drive the reaction to completion.

- Temperature control : Reflux in 1,2-dichloroethane (b.p. ~83°C) under argon to prevent oxidation.

- Catalyst activation : Ensure AlCl₃ is freshly powdered to maximize Lewis acidity.

- Byproduct mitigation : Monitor via TLC and adjust reaction time to avoid over-acylation .

Q. What role does X-ray crystallography (using SHELX) play in structural validation?

SHELX software refines high-resolution crystallographic data to determine precise bond lengths, angles, and substituent positions. For this compound, SHELXL can resolve ambiguities in the indole core’s substitution pattern (e.g., distinguishing 5-chloro vs. 7-cyano groups). Twinned or high-resolution data sets are particularly suited for SHELX’s robust refinement algorithms .

Q. How can computational methods elucidate electronic effects of substituents (Cl, CN) on the indole core?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing effects of Cl and CN on aromatic π-systems.

- Molecular Electrostatic Potential (MESP) : Map charge distribution to predict reactive sites for electrophilic substitution.

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) studies .

Q. How should discrepancies in reported physical properties (e.g., melting point) be resolved?

- Purity validation : Use HPLC (>98% purity) and Differential Scanning Calorimetry (DSC) to detect polymorphic forms.

- Standardized conditions : Report melting points under controlled heating rates (e.g., 1°C/min) and inert atmospheres.

- Inter-lab collaboration : Cross-validate data using shared reference samples to minimize instrumental variability .

Q. What strategies improve yield in multi-step derivatization of this compound?

- Protecting groups : Temporarily shield reactive sites (e.g., NH of indole) during functionalization.

- Microwave-assisted synthesis : Reduce reaction times for steps like cyano group introduction.

- Flow chemistry : Enhance reproducibility in scaled-up reactions by maintaining precise temperature and mixing .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.